molecular formula C15H23ClN2 B14276174 2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine CAS No. 138356-46-4

2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine

Cat. No.: B14276174
CAS No.: 138356-46-4
M. Wt: 266.81 g/mol
InChI Key: QVJINWATNLFUKY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 3-position.

    Alkylation: The chlorophenyl intermediate is then subjected to alkylation with N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include continuous flow reactors and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine is unique due to its specific structural features, such as the chlorophenyl group and the combination of a pyrrolidine ring with an ethylamine chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

138356-46-4

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine

InChI

InChI=1S/C15H23ClN2/c1-17(11-12-18-8-2-3-9-18)10-7-14-5-4-6-15(16)13-14/h4-6,13H,2-3,7-12H2,1H3

InChI Key

QVJINWATNLFUKY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=CC=C1)Cl)CCN2CCCC2

Origin of Product

United States

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